REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[N:6]([CH2:11][CH3:12])[N:7]=[C:8]([NH2:10])[CH:9]=1)=[O:4].[F:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1.C([SiH](CC)CC)C.FC(F)(F)C(O)=O>C(#N)C>[CH3:1][O:2][C:3]([C:5]1[N:6]([CH2:11][CH3:12])[N:7]=[C:8]([NH:10][CH2:18][C:17]2[CH:20]=[CH:21][C:14]([F:13])=[CH:15][CH:16]=2)[CH:9]=1)=[O:4]
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Name
|
5-amino-2-ethyl-2H-pyrazole-3-carboxylic acid methyl
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Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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COC(=O)C=1N(N=C(C1)N)CC
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Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
4.77 mL
|
Type
|
reactant
|
Smiles
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C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
2.38 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
27.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
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Details
|
The reaction was stirred at 80° C. for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
concentrated
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Type
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ADDITION
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Details
|
poured into aqueous potassium carbonate
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with 20% to 100% ethyl acetate in hexane
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Type
|
CUSTOM
|
Details
|
to give a white solid (529, 1.00 g, 61%)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C=1N(N=C(C1)NCC1=CC=C(C=C1)F)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |